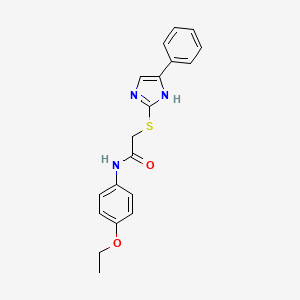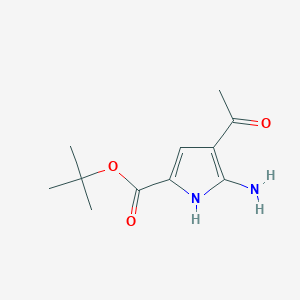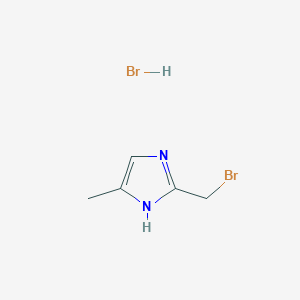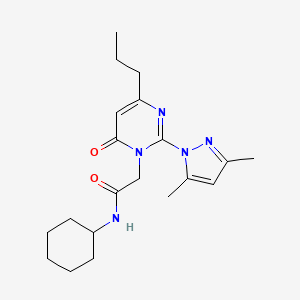
(3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride, also known as PPDH, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. PPDH has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and depression.
Mécanisme D'action
The exact mechanism of action of (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride is not fully understood. However, it is thought that (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride exerts its neuroprotective and antidepressant effects by modulating the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
(3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride has been shown to have a number of biochemical and physiological effects. (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are all neurotransmitters that play a role in regulating mood and behavior. (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride is that it has been shown to have a neuroprotective effect on dopaminergic neurons, which are the neurons that are affected in Parkinson's disease. This makes (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride a potentially useful compound for the treatment of Parkinson's disease. However, one of the limitations of (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
Orientations Futures
There are a number of future directions for research on (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride. One potential direction is to further investigate its neuroprotective and antidepressant effects in animal models. Another potential direction is to investigate its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride and its potential side effects.
Méthodes De Synthèse
(3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride can be synthesized using a variety of methods, including the reduction of 4-phenylpiperidine-4-carboxylic acid and the reduction of 4-phenylpiperidine-4-carboxamide. However, the most commonly used method for synthesizing (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride is the reduction of 4-phenylpiperidine-4-carboxylic acid with sodium borohydride in the presence of hydrochloric acid. This method yields (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride as a white crystalline powder with a melting point of 222-224°C.
Applications De Recherche Scientifique
(3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, depression, and anxiety. (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride has been shown to have a neuroprotective effect on dopaminergic neurons, which are the neurons that are affected in Parkinson's disease. (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride has also been shown to have an antidepressant effect, which is thought to be due to its ability to increase the levels of serotonin and norepinephrine in the brain.
Propriétés
IUPAC Name |
(3R,4R)-4-phenylpiperidine-3,4-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c13-10-8-12-7-6-11(10,14)9-4-2-1-3-5-9;/h1-5,10,12-14H,6-8H2;1H/t10-,11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPGSWATKMINKU-NDXYWBNTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1(C2=CC=CC=C2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@]1(C2=CC=CC=C2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2790811.png)


![1-(4-methylpiperidin-1-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2790816.png)


![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2790824.png)
![3-[(4-methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one](/img/structure/B2790825.png)

![3-[1-(1H-indol-3-yl)ethenyl]-1H-indole](/img/structure/B2790827.png)

![2-{4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.5]octan-7-yl}acetic acid](/img/structure/B2790831.png)

